4-(Azidomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one
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Overview
Description
4-(Azidomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one is a complex organic compound with a unique structure that includes an azidomethyl group and a methoxyphenylmethyl group attached to a pyrrolidin-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidin-2-one Ring: This can be achieved through the cyclization of a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Methoxyphenylmethyl Group: This step involves the alkylation of the pyrrolidin-2-one ring with a 4-methoxybenzyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(Azidomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form a nitro group under specific conditions.
Reduction: The azidomethyl group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, where the azide is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Sodium azide (NaN3) in DMF or other polar aprotic solvents.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Azidomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and mechanisms due to its unique functional groups.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Azidomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The azidomethyl group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property makes it useful in bioconjugation and drug development. The methoxyphenylmethyl group may interact with hydrophobic pockets in proteins, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetic acid: Used as an intermediate in organic synthesis and pharmaceuticals.
2-Methoxyphenyl isocyanate: Employed in amine protection/deprotection sequences.
Uniqueness
4-(Azidomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one is unique due to the presence of both an azidomethyl group and a methoxyphenylmethyl group, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo click chemistry reactions and its potential pharmacological properties set it apart from other similar compounds.
Properties
Molecular Formula |
C13H16N4O2 |
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Molecular Weight |
260.29 g/mol |
IUPAC Name |
4-(azidomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C13H16N4O2/c1-19-12-4-2-10(3-5-12)8-17-9-11(6-13(17)18)7-15-16-14/h2-5,11H,6-9H2,1H3 |
InChI Key |
QLNBEVIFXFRRSP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC(CC2=O)CN=[N+]=[N-] |
Origin of Product |
United States |
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